molecular formula C14H12ClF2N5 B5644417 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B5644417
M. Wt: 323.73 g/mol
InChI Key: VVHOTSAOVMUOIM-UHFFFAOYSA-N
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Description

This compound is a part of chemical research focusing on the synthesis and structural characterization of heterocyclic compounds, which are crucial in various fields of chemistry and biology due to their unique properties and applications. Although the exact compound may not be directly mentioned in available studies, similar compounds have been synthesized and characterized, providing insights into their potential applications and properties.

Synthesis Analysis

The synthesis of compounds related to 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole involves multi-step chemical reactions. Typically, these include the formation of the pyrazole and triazole rings followed by the introduction of substituents through reactions such as nucleophilic substitution, cyclization, and halogenation. While the exact synthetic route for this compound is not detailed, similar synthetic methods have been reported in the literature (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

Compounds similar to the one often exhibit complex molecular structures with multiple rings and functional groups. X-ray crystallography is commonly used to determine the precise molecular structure, including the arrangement of atoms, bond lengths, and angles. These compounds tend to have planar structures with varying degrees of dihedral angles between the rings, influencing their chemical reactivity and physical properties (Zhang, Weng, & Jin, 2000).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions between the pyrazole and triazole rings and various reagents. These interactions can lead to a wide range of reactions, including substitutions, additions, and cyclizations, leading to the formation of new compounds with diverse chemical properties. The presence of chloro, dimethyl, and difluorophenyl groups significantly affects the chemical behavior and potential applications of these molecules (Boltacheva et al., 2012).

Physical Properties Analysis

The physical properties of compounds like 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole are influenced by their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and crystalline structure. Such characteristics are essential for determining the compound's suitability for different applications and for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards other chemicals, and stability under various conditions. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment. The introduction of chloro, methyl, and fluorine substituents can significantly alter these properties, affecting the compound's reactivity and potential uses in various chemical reactions and processes.

properties

IUPAC Name

5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2N5/c1-7-12(15)13(20-21(7)3)14-18-8(2)19-22(14)11-5-4-9(16)6-10(11)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTSAOVMUOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NC(=NN2C3=C(C=C(C=C3)F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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